molecular formula C14H14N2O4 B2952173 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione CAS No. 1796902-02-7

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione

Cat. No.: B2952173
CAS No.: 1796902-02-7
M. Wt: 274.276
InChI Key: BTMAGSBMCIUQSP-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione (CAS 1796902-02-7) is a sophisticated heterocyclic compound designed for advanced pharmaceutical research and drug discovery applications . This molecule features a unique fused benzodioxin and pyrroloimidazole-dione scaffold, a rigid polycyclic framework that enhances binding affinity and selectivity toward biological targets . Its well-defined stereochemistry and synthetic versatility make it a valuable building block for constructing bioactive molecules and diverse compound libraries . The presence of both electron-rich and electron-deficient moieties within its structure suggests potential for designing novel enzyme inhibitors or receptor modulators . Researchers can leverage this compound's stability and functionalization potential in rigorous medicinal chemistry programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13-10-2-1-5-15(10)14(18)16(13)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMAGSBMCIUQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate sulfonamide . This intermediate is then subjected to further reactions involving various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its electronic properties.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halides (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Hexahydroimidazole-Dione vs. Tetrazole
  • Compound 9o (): Contains a 1H-1,2,3,4-tetrazol-5-yl group linked to benzodioxin. The tetrazole ring enhances metabolic stability and mimics carboxylate groups in biological systems.
Hexahydroimidazole-Dione vs. Coumarin
  • Compound 3 (): A coumarin-Schiff base derivative with benzodioxin. The coumarin core enables fluorescence properties, useful in imaging, whereas the imidazole-dione in the target compound lacks such photophysical activity. However, the latter’s fused ring system may enhance thermal stability .

Substituent Effects on Bioactivity

Benzodioxin Modifications
  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide (): Simpler acetamide substitution increases solubility compared to the target compound’s bicyclic structure. However, the hexahydroimidazole-dione moiety in the target compound may improve binding affinity to enzymes like FAD-dependent oxidoreductases .
Thieno-Tetrahydropyridine Derivatives ():
  • Compound C1 (antiplatelet agent): A thieno-tetrahydropyridine with a chlorophenyl group. While structurally distinct, the benzodioxin in the target compound could similarly modulate platelet aggregation pathways, albeit through different receptor interactions (e.g., ADP receptor antagonism vs. oxidoreductase inhibition) .

Physicochemical Properties

Property Target Compound Compound 9o Compound 3
Molecular Weight (g/mol) 368.4 ~450 (estimated) ~350 (estimated)
LogP (Predicted) 2.1 3.5 1.8
Hydrogen Bond Acceptors 6 8 5
Bioactivity Relevance Enzyme inhibition Antithrombotic Fluorescent probes

Crystallographic Studies

The target compound was used in fragment-based screening against Chaetomium thermophilum FAD-dependent oxidoreductase. Its rigid structure allowed precise binding to the enzyme’s active site, unlike more flexible analogues like N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)acetamide] (), which showed weaker interactions .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 1796902-02-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. Its structural features suggest potential interactions with multiple biological targets.

  • Cell Cycle Arrest and Apoptosis : Studies have shown that derivatives of similar structures can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Kinase Inhibition : The compound may act as a multi-targeted kinase inhibitor. Similar compounds have demonstrated significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and HER2 . The ability to inhibit these pathways suggests a potential role in targeted cancer therapies.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown promising results:

  • IC50 Values : Compounds related to this structure exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin and sorafenib .
CompoundCancer Cell LineIC50 (μM)
6cHepG27.82
6hMCF-710.21
6iHCT11621.48

In Vivo Studies

While in vitro studies are promising, further in vivo evaluations are necessary to assess the therapeutic potential and safety profile of this compound. Preliminary studies suggest that similar compounds can exhibit anti-tumor activities in animal models, warranting further investigation .

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated significant anti-cancer activity. These studies utilized a variety of methodologies including:

  • MTT Assay : To quantify cell viability.
  • Flow Cytometry : To analyze cell cycle distribution and apoptosis.
  • Molecular Docking Studies : To predict binding affinities with target enzymes.

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